molecular formula C7H13Cl2N2O3P B12430749 2'-Oxo Ifosfamide-d4

2'-Oxo Ifosfamide-d4

Cat. No.: B12430749
M. Wt: 279.09 g/mol
InChI Key: KJRISYCCYWZCOF-RUKOHJPDSA-N
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Description

2’-Oxo Ifosfamide-d4 is a stable isotope-labeled derivative of 2’-Oxo Ifosfamide, a chemotherapeutic agent used in the treatment of various types of cancer. It is a prodrug that is converted into the active metabolite, ifosfamide mustard, in the liver and cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Oxo Ifosfamide-d4 involves the incorporation of deuterium atoms into the molecular structure of 2’-Oxo Ifosfamide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .

Industrial Production Methods: Industrial production of 2’-Oxo Ifosfamide-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 2’-Oxo Ifosfamide-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism in the body .

Common Reagents and Conditions: Common reagents used in the reactions of 2’-Oxo Ifosfamide-d4 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed: The major products formed from the reactions of 2’-Oxo Ifosfamide-d4 include its active metabolite, ifosfamide mustard, and other intermediates that play a role in its therapeutic effects .

Scientific Research Applications

2’-Oxo Ifosfamide-d4 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and studies involving isotope effects. In biology and medicine, it is used to study the pharmacokinetics and metabolism of ifosfamide, providing insights into its therapeutic and toxicological properties. In industry, it is used in the development and quality control of pharmaceutical products .

Mechanism of Action

The mechanism of action of 2’-Oxo Ifosfamide-d4 is similar to that of ifosfamide. It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) to become active. The active metabolite, ifosfamide mustard, exerts its cytotoxic effects by forming DNA cross-links, which inhibit DNA replication and transcription, leading to cell death .

Comparison with Similar Compounds

2’-Oxo Ifosfamide-d4 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include ifosfamide, cyclophosphamide, and other oxazaphosphorines. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .

List of Similar Compounds:
  • Ifosfamide
  • Cyclophosphamide
  • Trofosfamide
  • Mafosfamide
  • Sufosfamide
  • Glufosfamide

Properties

Molecular Formula

C7H13Cl2N2O3P

Molecular Weight

279.09 g/mol

IUPAC Name

2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/i1D2,4D2

InChI Key

KJRISYCCYWZCOF-RUKOHJPDSA-N

Isomeric SMILES

[2H]C1(COP(=O)(N(C1([2H])[2H])C(=O)CCl)NCCCl)[2H]

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl

Origin of Product

United States

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